

# "Methyl 3-amino-5-methylbenzoate" NMR spectral analysis

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## Compound of Interest

Compound Name: Methyl 3-amino-5-methylbenzoate

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A Comprehensive Guide to the NMR Spectral Analysis of **Methyl 3-amino-5-methylbenzoate** and Its Isomers

For researchers and professionals in the fields of organic chemistry and drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon-hydrogen framework of a molecule. This guide offers an in-depth comparative analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Methyl 3-amino-5-methylbenzoate** and two of its structural isomers: Methyl 3-amino-2-methylbenzoate and Methyl 4-amino-3-methylbenzoate. The presented data, based on predicted spectra, highlights the subtle yet significant differences in chemical shifts and coupling patterns that arise from the varied substitution on the benzene ring.

## Comparative NMR Data

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Methyl 3-amino-5-methylbenzoate** and its selected isomers. These values are crucial for distinguishing between these closely related compounds.

Table 1:  $^1\text{H}$  NMR Spectral Data Comparison

Compound	Functional Group	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Methyl 3-amino-5-methylbenzoate	Aromatic H-2	7.15	s	-
	Aromatic H-4	6.85	s	-
	Aromatic H-6	7.01	s	-
	-OCH <sub>3</sub>	3.85	s	-
	-CH <sub>3</sub>	2.29	s	-
	-NH <sub>2</sub>	3.75	br s	-
Methyl 3-amino-2-methylbenzoate	Aromatic H-4	6.75	t	7.8
	Aromatic H-5	7.10	d	7.8
	Aromatic H-6	6.65	d	7.8
	-OCH <sub>3</sub>	3.88	s	-
	-CH <sub>3</sub>	2.15	s	-
	-NH <sub>2</sub>	4.00	br s	-
Methyl 4-amino-3-methylbenzoate	Aromatic H-2	7.72	d	2.0
	Aromatic H-5	6.70	d	8.2
	Aromatic H-6	7.65	dd	8.2, 2.0
	-OCH <sub>3</sub>	3.84	s	-
	-CH <sub>3</sub>	2.20	s	-
	-NH <sub>2</sub>	4.10	br s	-

Table 2:  $^{13}\text{C}$  NMR Spectral Data Comparison

Compound	Carbon Atom	Chemical Shift (ppm)
Methyl 3-amino-5-methylbenzoate	C=O	167.5
C-1	131.0	
C-2	122.0	
C-3	147.0	
C-4	118.0	
C-5	139.0	
C-6	115.0	
-OCH <sub>3</sub>	52.0	
-CH <sub>3</sub>	21.5	
Methyl 3-amino-2-methylbenzoate	C=O	168.0
C-1	129.0	
C-2	125.0	
C-3	146.0	
C-4	117.0	
C-5	130.0	
C-6	114.0	
-OCH <sub>3</sub>	52.2	
-CH <sub>3</sub>	15.0	
Methyl 4-amino-3-methylbenzoate	C=O	167.0
C-1	121.0	
C-2	133.0	

C-3	128.0
C-4	148.0
C-5	113.0
C-6	130.0
-OCH <sub>3</sub>	51.8
-CH <sub>3</sub>	17.5

## Experimental Protocol for NMR Analysis

A standardized protocol is essential for acquiring high-quality, reproducible NMR spectra.

### 1. Sample Preparation:

- Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is clear and free of any particulate matter.

### 2. NMR Spectrometer Setup:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Tune and match the probe for the desired nucleus (<sup>1</sup>H or <sup>13</sup>C).

### 3. <sup>1</sup>H NMR Spectrum Acquisition:

- Set the appropriate spectral width (e.g., -2 to 12 ppm).
- Use a standard 30° or 90° pulse.

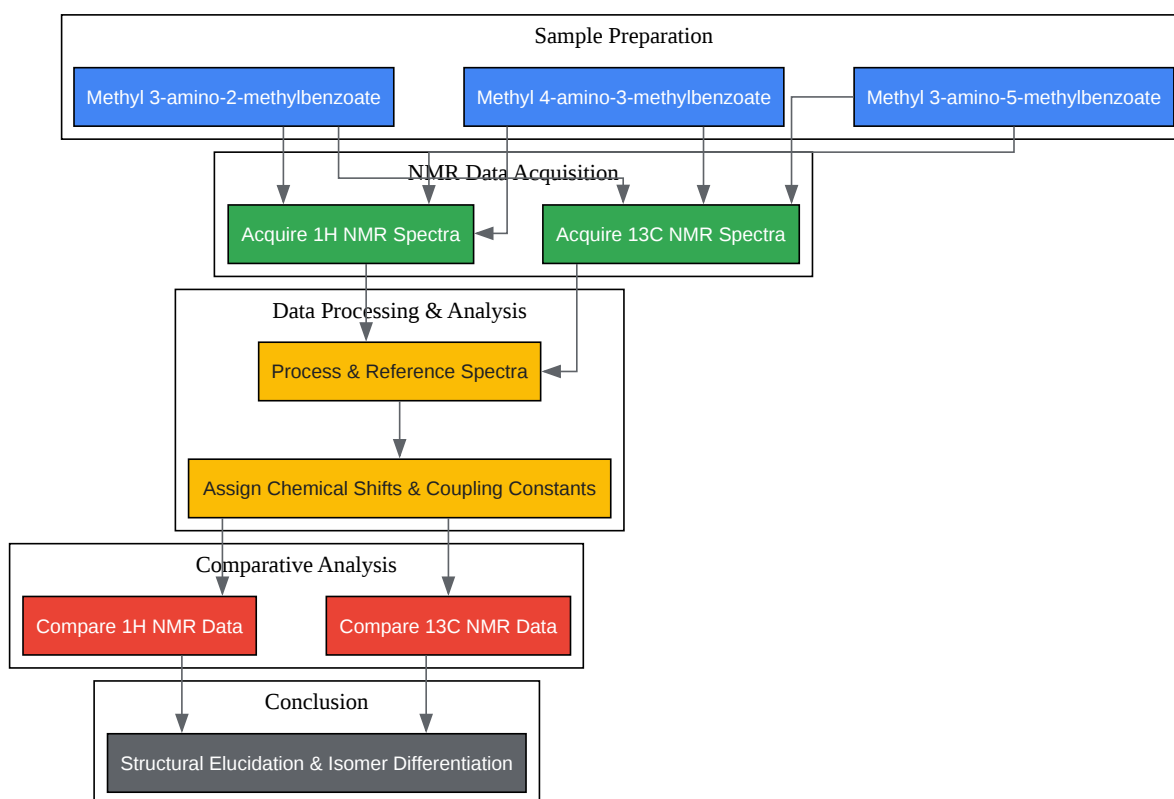
- Set the relaxation delay (D1) to 1-2 seconds.
- Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
- Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
- Perform Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.

#### 4. $^{13}\text{C}$ NMR Spectrum Acquisition:

- Set the appropriate spectral width (e.g., 0 to 220 ppm).
- Use a standard proton-decoupled pulse sequence.
- Set the relaxation delay (D1) to 2-5 seconds.
- Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Process the FID similarly to the  $^1\text{H}$  spectrum.
- Calibrate the chemical shift scale using the solvent signal as a reference.

## Workflow for Comparative NMR Spectral Analysis

The following diagram illustrates a logical workflow for the comparative analysis of the NMR spectra of **Methyl 3-amino-5-methylbenzoate** and its isomers.



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Caption: Workflow for comparative NMR analysis.

By following this structured approach, researchers can effectively utilize NMR spectroscopy to differentiate between structural isomers and unambiguously confirm the identity of their synthesized or isolated compounds.

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